(4-(4-Nitropyridin-2-yl)phenyl)methanol
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Overview
Description
(4-(4-Nitropyridin-2-yl)phenyl)methanol is an organic compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a phenyl ring bearing a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Nitropyridin-2-yl)phenyl)methanol typically involves the nitration of 2-phenylpyridine followed by reduction and subsequent functional group transformations. One common method includes the nitration of 2-phenylpyridine to yield 4-nitro-2-phenylpyridine, which is then subjected to reduction to form the corresponding amine. The final step involves the conversion of the amine to the methanol derivative through a series of reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Nitropyridin-2-yl)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(4-nitropyridin-2-yl)benzaldehyde or 4-(4-nitropyridin-2-yl)benzoic acid.
Reduction: Formation of 4-(4-aminopyridin-2-yl)phenyl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4-(4-Nitropyridin-2-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (4-(4-Nitropyridin-2-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure and functional groups. The nitro group and methanol group may play crucial roles in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Nitrophenyl)pyridine): Similar structure but lacks the methanol group.
(4-(4-Aminopyridin-2-yl)phenyl)methanol: Similar structure but with an amine group instead of a nitro group.
(4-(4-Nitropyridin-2-yl)benzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H10N2O3 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
[4-(4-nitropyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10N2O3/c15-8-9-1-3-10(4-2-9)12-7-11(14(16)17)5-6-13-12/h1-7,15H,8H2 |
InChI Key |
KVVYAWAQODXOOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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